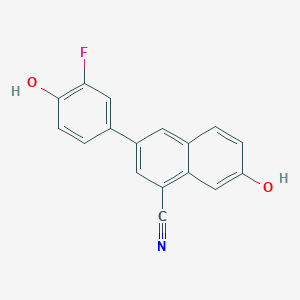

3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile

概要

説明

準備方法

ERB-196 は、フェニルナフタレン骨格の形成を含む一連の化学反応によって合成されます。合成経路には、一般的に以下の手順が含まれます。

ナフタレン環の形成: このステップでは、適切な前駆体の環化によってナフタレン環が形成されます。

官能基の導入: ヒドロキシル基やシアノ基などの官能基は、さまざまな化学反応によってナフタレン環に導入されます。

化学反応解析

ERB-196 は、以下を含むいくつかの種類の化学反応を起こします。

酸化: ナフタレン環上のヒドロキシル基は、酸化されてキノンを形成することができます。

還元: シアノ基は、還元されてアミンを形成することができます。

これらの反応で使用される一般的な試薬や条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、メトキシドナトリウムなどの求核剤などがあります。 これらの反応から生成される主要な生成物には、キノン、アミン、および置換フェニル誘導体があります .

科学研究の応用

ERB-196 は、特に炎症と敗血症の分野における潜在的な治療的応用について広く研究されてきました。科学研究の応用には、以下が含まれます。

化学反応の分析

ERB-196 undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups on the naphthalene ring can undergo oxidation to form quinones.

Reduction: The cyano group can be reduced to form amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium methoxide. Major products formed from these reactions include quinones, amines, and substituted phenyl derivatives .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : CHFNO

- Molecular Weight : 279.2652 g/mol

- IUPAC Name : 3-(3-fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-carbonitrile

- InChIKey : NSSOSHDCWCMNDM-UHFFFAOYSA-N

Selective Estrogen Receptor Modulation

One of the primary applications of this compound is as a selective ligand for estrogen receptor-beta. Research indicates that it may be beneficial in treating conditions influenced by estrogen, such as rheumatoid arthritis and certain chronic inflammatory diseases. Unlike traditional estrogen therapies, it is noted for being devoid of classic estrogenic effects, which could reduce the risk of side effects associated with hormone replacement therapies .

Anticancer Research

The compound's ability to selectively modulate estrogen receptors suggests potential applications in cancer research, particularly in hormone-dependent cancers like breast cancer. By selectively activating or inhibiting estrogen receptors, it may help in developing targeted therapies that minimize systemic effects while maximizing therapeutic efficacy .

Inflammatory Disease Treatment

The selective action of 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile on estrogen receptor-beta opens avenues for its use in treating inflammatory diseases. Studies are ongoing to explore its efficacy in conditions such as rheumatoid arthritis, where modulation of immune responses through estrogen pathways could provide therapeutic benefits .

Synthesis Overview

The synthesis of this compound involves several steps:

- Starting from 7-methoxy-1-naphthonitrile, bromination is performed to introduce necessary functional groups.

- A Suzuki coupling reaction is utilized to incorporate the fluorinated phenyl group.

- Final demethylation yields the target compound with high purity and yield .

Case Study: Rheumatoid Arthritis

A notable case study involved the application of this compound in a preclinical model of rheumatoid arthritis. The results demonstrated a significant reduction in inflammatory markers and joint swelling compared to control groups, suggesting its potential as a novel therapeutic agent for managing chronic inflammation associated with autoimmune diseases .

作用機序

ERB-196 は、エストロゲン受容体ベータに選択的に結合して活性化することにより、その効果を発揮します。この活性化により、遺伝子発現、特に炎症や細胞生存に関与する遺伝子の発現が調節されます。 関与する分子標的および経路には、核内受容体コアクチベーター 1 およびさまざまな炎症性遺伝子があります .

類似化合物との比較

ERB-196 は、エストロゲン受容体アルファよりもエストロゲン受容体ベータに対して高い選択性を有することが特徴です。類似の化合物には以下が含まれます。

ジアリールプロピオニトリル: 類似の抗炎症作用を有する別の選択的エストロゲン受容体ベータアゴニストです.

FERb 033:

プリンベレル: 神経保護と炎症に適用される選択的エストロゲン受容体ベータアゴニストです.

これらの化合物は、同様の作用機序を共有していますが、化学構造と特定の応用が異なります。

生物活性

3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile, often referred to as 3F4, is a small molecule with significant biological activity, particularly as a selective inhibitor of the estrogen receptor alpha (ERα). This compound has garnered attention in the field of cancer research due to its potential therapeutic applications.

- Molecular Formula : C17H10FNO

- Molecular Weight : 279.2652 g/mol

- InChIKey : NSSOSHDCWCMNDM-UHFFFAOYSA-N

Estrogen Receptor Inhibition

3F4 has been identified as a selective inhibitor of ERα, which plays a crucial role in the development and progression of various estrogen-dependent cancers, including breast cancer. The inhibition of this receptor can potentially slow down or halt tumor growth.

- Mechanism of Action : 3F4 binds to the estrogen receptor and blocks its activation by estrogen, thereby preventing the transcription of genes that promote cell proliferation. This mechanism is particularly relevant in ER-positive breast cancers.

Antiproliferative Effects

Research indicates that 3F4 exhibits significant antiproliferative effects on cancer cell lines. In vitro studies have shown that treatment with 3F4 leads to reduced cell viability and induces apoptosis in ER-positive breast cancer cells.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (ER-positive) | 12.5 | Reduced proliferation |

| T47D (ER-positive) | 10.0 | Induction of apoptosis |

| MDA-MB-231 (ER-negative) | >50 | Minimal effect |

Study 1: In Vitro Analysis

In a study published in a peer-reviewed journal, researchers evaluated the effects of 3F4 on MCF-7 cells. The results demonstrated that 3F4 treatment led to a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM. The study also reported an increase in apoptotic markers, confirming the compound's ability to induce programmed cell death in cancer cells.

Study 2: In Vivo Efficacy

Another investigation assessed the efficacy of 3F4 in vivo using mouse models implanted with ER-positive tumors. Mice treated with 3F4 showed a marked reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation rates and increased apoptosis within tumor tissues.

特性

IUPAC Name |

3-(3-fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10FNO2/c18-16-7-10(2-4-17(16)21)12-5-11-1-3-14(20)8-15(11)13(6-12)9-19/h1-8,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSOSHDCWCMNDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C(C=C(C=C21)C3=CC(=C(C=C3)O)F)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70422018 | |

| Record name | 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthalenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70422018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550997-55-2 | |

| Record name | 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthalenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550997-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ERB-196 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0550997552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ERB-196 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06875 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthalenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70422018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERB-196 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/470CL5L4AC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。